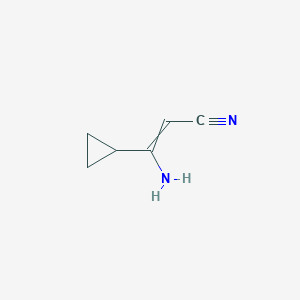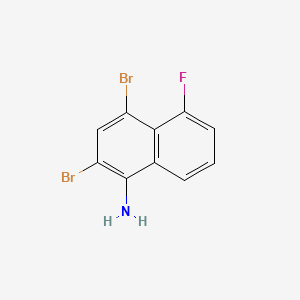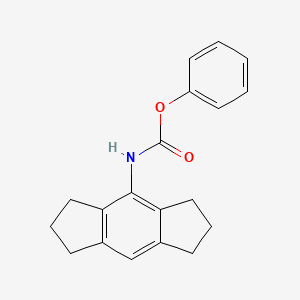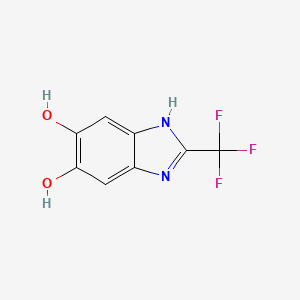
2-(Trifluoromethyl)benzimidazole-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)benzimidazole-5,6-diol is a heterocyclic organic compound that features a benzimidazole core substituted with a trifluoromethyl group and two hydroxyl groups at the 5 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzimidazole-5,6-diol typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)benzimidazole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)benzimidazole-5,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)benzimidazole-5,6-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular redox balance and iron metabolism.
Pathways Involved: It induces ferroptosis by inhibiting the cystine/glutamate antiporter system (system Xc−), leading to the accumulation of lipid peroxides and subsequent cell death.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)benzimidazole-5,6-diol can be compared with other similar compounds, such as:
2-Trifluoromethylbenzimidazole: Lacks the hydroxyl groups at the 5 and 6 positions, resulting in different chemical reactivity and biological activity.
2-(Substituted-phenyl)benzimidazole: Substituted with various functional groups at the 2-position, leading to diverse biological activities.
Benzoxazoles and Benzothiazoles: Similar heterocyclic compounds with different heteroatoms (oxygen or sulfur) in the ring, which influence their chemical properties and applications.
The unique combination of the trifluoromethyl group and hydroxyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H5F3N2O2 |
|---|---|
Peso molecular |
218.13 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1H-benzimidazole-5,6-diol |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)7-12-3-1-5(14)6(15)2-4(3)13-7/h1-2,14-15H,(H,12,13) |
Clave InChI |
UCLVZXHCCLUCCY-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1O)O)N=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


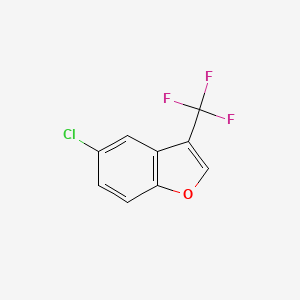
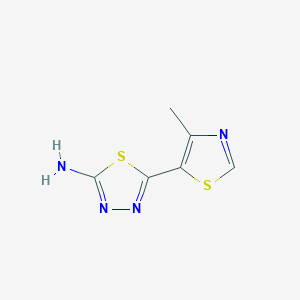
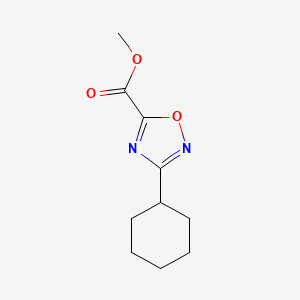
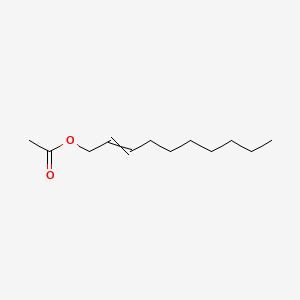
![[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)
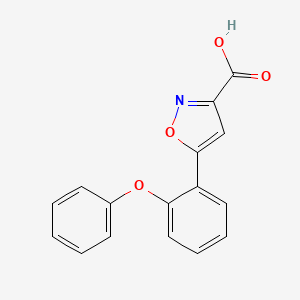
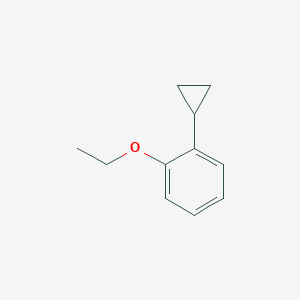
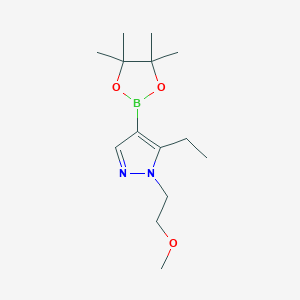

![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)

